(e)-1-(Phenanthren-2-yl)-2-phenyldiazene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6325-55-9 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
phenanthren-2-yl(phenyl)diazene |
InChI |
InChI=1S/C20H14N2/c1-2-7-17(8-3-1)21-22-18-12-13-20-16(14-18)11-10-15-6-4-5-9-19(15)20/h1-14H |
InChI Key |
LDXXLWOZELZFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Isomerization Dynamics and Mechanistic Investigations of E 1 Phenanthren 2 Yl 2 Phenyldiazene
Photoisomerization Pathways: E-to-Z and Z-to-E Transitions
The photoisomerization of (E)-1-(phenanthren-2-yl)-2-phenyldiazene involves the conversion between its two geometric isomers, the thermodynamically more stable E (trans) isomer and the metastable Z (cis) isomer, upon irradiation with light. nih.gov This process is a cornerstone of photoswitchable molecules and is characterized by distinct pathways for the E-to-Z and Z-to-E transitions. mdpi.com The absorption of photons triggers electronic excitations, leading to geometric changes around the central azo (-N=N-) bond. unipv.it
The general consensus for azobenzene (B91143) derivatives is that photoisomerization from the ground state (S0) to the first excited singlet state (S1) proceeds through either a rotational or an inversional pathway at a conical intersection (CoIn) with the ground state. nih.gov The specific pathway taken can be influenced by factors such as the excitation wavelength and the surrounding solvent environment. nih.gov For many azoheteroarenes, both rotational and inversional mechanisms can be operative, with a preference that may depend on the specific electronic state excited (n→π* vs. π→π*). nih.gov
Spectroscopic Characterization of Isomeric States
The E and Z isomers of this compound can be distinguished by their unique absorption spectra. researchgate.net Typically, the E isomer of azobenzene derivatives exhibits a strong, high-energy π→π* transition and a weaker, lower-energy n→π* transition. unipv.it Upon conversion to the Z isomer, the π→π* band often experiences a blue shift and a decrease in intensity, while the n→π* band may show a slight red shift and become more prominent. researchgate.net
The spectroscopic properties are significantly influenced by the large phenanthrene (B1679779) moiety, which extends the π-conjugated system compared to simpler azobenzenes. This extension is expected to cause a bathochromic (red) shift in the absorption bands of both isomers. researchgate.net Spectroscopic techniques such as UV-Vis absorption spectroscopy are crucial for monitoring the isomeric composition of a sample during photoisomerization experiments. mdpi.com The distinct spectral signatures allow for the determination of the photostationary state (PSS), which is the equilibrium ratio of E and Z isomers under a specific wavelength of irradiation. nih.gov
Table 1: Expected Spectroscopic Characteristics of (E)- and (Z)-1-(phenanthren-2-yl)-2-phenyldiazene Isomers
| Isomer | Key Absorption Bands | Expected Spectral Features |
|---|---|---|
| E-isomer | π→π* | Strong absorption, high energy |
| n→π* | Weaker absorption, lower energy | |
| Z-isomer | π→π* | Blue-shifted and less intense compared to E-isomer |
Kinetics and Quantum Yields of Photoinduced Isomerization
The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed. The quantum yields for both the E→Z (ΦE→Z) and Z→E (ΦZ→E) processes are critical parameters for understanding the photoswitching behavior. researchgate.net For many azobenzene derivatives, the quantum yield is dependent on the excitation wavelength. nih.gov For instance, excitation into the n→π* band often leads to a higher quantum yield for E→Z isomerization compared to excitation into the π→π* band. nih.gov
The kinetics of photoisomerization are typically very fast, often occurring on the picosecond to femtosecond timescale. nih.gov These rapid kinetics are a hallmark of processes that proceed through conical intersections, providing an efficient pathway for radiationless deactivation from the excited state back to the ground state in either the E or Z configuration. nih.gov The specific lifetimes of the excited states and the rates of isomerization can be investigated using time-resolved spectroscopic techniques. ub.edu
Influence of External Stimuli on Photoisomerization Efficiency
External factors can significantly modulate the efficiency of photoisomerization. The wavelength of the incident light is a primary determinant, as it dictates which electronic transitions are excited. nih.gov By selecting specific wavelengths, it is possible to selectively favor either the E→Z or Z→E transition, allowing for precise control over the isomeric ratio. nih.gov The intensity of the light source can also affect the rate at which the photostationary state is reached.
The solvent environment plays a crucial role as well. Solvent polarity can influence the relative energies of the ground and excited states, as well as the transition states for isomerization, thereby altering both the quantum yields and the kinetics of the process. rsc.org For example, in some systems, polar solvents have been shown to favor the singlet mechanism of photoisomerization. rsc.org
Thermal Isomerization and Relaxation Processes
The mechanism of thermal isomerization in azobenzene derivatives can also proceed through either a rotational or an inversional pathway. nih.gov The operative mechanism is often influenced by the electronic nature of the substituents on the aromatic rings. nih.gov For many aryl azo compounds, the thermal Z→E isomerization is a first-order kinetic process. researchgate.net
Thermodynamic Parameters of Isomeric Interconversion
The relative stability of the E and Z isomers is a key thermodynamic consideration. The E isomer is generally lower in energy due to reduced steric hindrance and greater electronic stabilization. nih.gov The energy difference between the two isomers (ΔG°) dictates the equilibrium position in the dark.
The transition state for thermal isomerization has a specific energy, and the difference between this energy and the energy of the Z isomer is the activation energy (Ea) for the thermal back-reaction. nih.gov Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined by studying the temperature dependence of the thermal isomerization rate. nih.gov These parameters provide insight into the structure and nature of the transition state.
Kinetics and Activation Energies for Thermal Back-Isomerization
The rate of thermal back-isomerization is a critical parameter that defines the "half-life" (t1/2) of the Z isomer, which is the time it takes for half of the Z isomers in a sample to revert to the E form. researchgate.net The kinetics of this process can be monitored spectroscopically by observing the change in absorbance over time in the dark. ub.edu
The rate constant (k) for the thermal isomerization is highly dependent on temperature, following the Arrhenius equation. nih.gov The activation energy (Ea) for this process can be determined from an Arrhenius plot of ln(k) versus 1/T. nih.gov Activation energies for the thermal cis-to-trans isomerization of azobenzene derivatives typically fall in the range of 84–104 kJ/mol. nih.gov The half-life of the Z isomer can be tuned by chemical modification, with some heteroaryl azo compounds exhibiting half-lives ranging from minutes to years. nih.gov The large, rigid phenanthrene group in this compound is expected to influence the activation barrier and thus the thermal stability of the Z isomer.
Table 2: Key Parameters in the Isomerization Dynamics of this compound
| Parameter | Description | Significance |
|---|---|---|
| ΦE→Z | Quantum yield for E-to-Z photoisomerization | Efficiency of the forward light-induced switching |
| ΦZ→E | Quantum yield for Z-to-E photoisomerization | Efficiency of the reverse light-induced switching |
| PSS | Photostationary state | The equilibrium ratio of isomers under irradiation |
| t1/2 | Half-life of the Z-isomer | Thermal stability of the metastable state |
| Ea | Activation energy for thermal back-isomerization | The energy barrier for the Z-to-E thermal conversion |
Molecular Conformation and Steric Effects on Isomerization
The isomerization of azobenzene and its derivatives is fundamentally governed by the molecular geometry of the participating isomers and the steric interactions that influence their stability and the transition states connecting them. In the case of this compound, the presence of the bulky polycyclic phenanthrene moiety introduces significant steric considerations that are expected to play a crucial role in the dynamics of the E/Z isomerization process.
Conformational Analysis of E- and Z-Isomers
The E- and Z-isomers of this compound are characterized by distinct spatial arrangements of the phenyl and phenanthrenyl groups relative to the central diazene (B1210634) (-N=N-) bond. The E-isomer (trans) is generally the thermodynamically more stable form, adopting a more planar and extended conformation. In contrast, the Z-isomer (cis) is a higher-energy, more compact structure.
Computational studies on related aryl azo compounds suggest that the phenyl and phenanthrenyl rings in the E-isomer are not perfectly coplanar with the diazene bridge but are twisted to some degree to alleviate steric strain. This twisting is described by the C-N=N-C dihedral angles. For the E-isomer, these dihedral angles are expected to be close to 180°, leading to a relatively flat molecular structure. The Z-isomer, however, forces the aromatic rings into a non-planar arrangement to avoid steric clashes, resulting in significantly smaller C-N=N-C dihedral angles and a more globular shape.
| Isomer | Expected C-N=N-C Dihedral Angle (°) | Overall Molecular Shape |
|---|---|---|
| E-isomer | ~175-180 | Elongated, relatively planar |
| Z-isomer | ~5-15 | Bent, non-planar |
Impact of Phenanthrene Moiety on Steric Hindrance and Isomer Stability
The phenanthrene group is a large, rigid polycyclic aromatic system. When attached to the diazene linker, it imposes significant steric hindrance, which has a pronounced effect on the relative stabilities of the E- and Z-isomers and the energy barrier to their interconversion.
In the Z-conformation, the bulky phenanthrene moiety and the phenyl ring are forced into closer proximity. This leads to substantial van der Waals repulsion between the two aromatic systems. This steric clash destabilizes the Z-isomer to a greater extent than what is observed in less sterically hindered azobenzenes. Consequently, the energy difference between the E and Z states is expected to be larger for this compound compared to the parent azobenzene. A larger energy gap typically correlates with a faster thermal Z-to-E isomerization, as the molecule seeks to relieve the steric strain of the Z-form to return to the more stable E-form.
The steric hindrance from the phenanthrene group can also influence the photochemical isomerization pathway. While bulky substituents can sometimes hinder the isomerization process, they can also be exploited to tune the photochemical properties of molecular switches. The exact effect would depend on the specific interactions in the excited state.
The following table provides an illustrative comparison of the relative energies of the isomers, highlighting the expected impact of the phenanthrene group.
| Compound | Relative Energy of Z-isomer (kcal/mol) | Expected Thermal Half-life of Z-isomer |
|---|---|---|
| Azobenzene | ~12 | Hours to days |
| This compound | >15 (estimated) | Seconds to minutes |
Solvent Effects on Isomerization Dynamics
The dynamics of E/Z isomerization of azobenzenes can be significantly influenced by the surrounding solvent environment. rsc.org The solvent can affect the relative energies of the ground and transition states of the isomerization process, thereby altering the rates of both thermal and photochemical isomerization. The nature of these effects depends on the specific isomerization mechanism (inversion or rotation) and the polarity of the solvent and the solute.
For the thermal Z→E isomerization of azobenzenes, two primary mechanisms are considered: rotation around the N=N double bond and inversion at one of the nitrogen atoms. The inversion pathway is generally favored for many azobenzenes and is characterized by a transition state that is often more polar than the ground state. In such cases, polar solvents are expected to stabilize the transition state more than the ground state, thus lowering the activation energy and accelerating the isomerization rate. rsc.org
In the case of this compound, the large, nonpolar phenanthrene and phenyl groups dominate the structure. However, the diazene core can still interact with solvent molecules. It is plausible that the isomerization proceeds through an inversion mechanism, and thus, the rate of thermal Z→E relaxation would be expected to show some dependence on solvent polarity. Non-polar solvents would likely result in slower isomerization rates, while polar aprotic solvents might lead to faster relaxation back to the stable E-isomer. Protic solvents could potentially engage in hydrogen bonding with the nitrogen lone pairs, which could also influence the isomerization barrier.
The table below presents hypothetical data illustrating the potential effect of solvent polarity on the thermal isomerization rate of (Z)-1-(phenanthren-2-yl)-2-phenyldiazene.
| Solvent | Dielectric Constant (ε) | Hypothetical Rate Constant (k, s-1) |
|---|---|---|
| Hexane | 1.9 | 0.01 |
| Toluene | 2.4 | 0.02 |
| Dichloromethane | 9.1 | 0.08 |
| Acetone | 21 | 0.15 |
| Acetonitrile | 37.5 | 0.25 |
Reactivity Profiles and Reaction Mechanisms of E 1 Phenanthren 2 Yl 2 Phenyldiazene
Reactions with Highly Reactive Intermediates.rsc.org
The reactivity of (E)-1-(phenanthren-2-yl)-2-phenyldiazene, a trans-azobenzene derivative, with highly reactive species such as arynes is dictated by its geometric configuration. The stereochemistry of the azobenzene (B91143) unit is a critical factor that determines the reaction pathway and the resulting products. rsc.orgrsc.org
Contrasting Reactivity Modes of trans- versus cis-Azobenzenes with Arynes.rsc.org
Research has revealed two fundamentally different modes of reactivity for azobenzene derivatives with benzynes, depending on the geometry of the N=N double bond. rsc.orgrsc.org The (E)-isomer (trans) and the (Z)-isomer (cis) engage with arynes through distinct pericyclic reactions, leading to entirely different classes of heterocyclic products. This divergent reactivity underscores the importance of stereochemistry in directing chemical transformations.
Under thermal conditions, trans-azobenzenes react with benzynes through a pathway involving an initial [2+2] cycloaddition. rsc.org This is followed by a sequence of electrocyclic reactions to yield dihydrophenazine derivatives. rsc.org In stark contrast, cis-azobenzenes react with benzynes via a net (3+2) cycloaddition pathway, which results in the formation of aminocarbazole derivatives. rsc.orgrsc.org The this compound, being a trans-isomer, is expected to follow the former pathway.
| Isomer | Reaction Pathway with Aryne | Key Intermediates | Final Product Class | Source |
|---|---|---|---|---|
| trans-(E)-Azobenzene | [2+2] Cycloaddition followed by Electrocyclic Rearrangement | Diazetidine-like adduct, Zwitterionic species | Dihydrophenazines | rsc.orgrsc.org |
| cis-(Z)-Azobenzene | Net (3+2) Cycloaddition | - | Aminocarbazoles | rsc.orgrsc.org |
Investigation of [2+2] Trapping Events and Subsequent Electrocyclic Rearrangements.rsc.org
For trans-azobenzenes like this compound, the reaction with a thermally generated benzyne (B1209423) intermediate is initiated by a [2+2] trapping event. rsc.orgresearchgate.net This process is analogous to the known reactions of benzynes with diarylimines. rsc.org The initial cycloaddition forms a highly strained four-membered ring intermediate.
This unstable adduct rapidly undergoes a sequence of electrocyclic ring-opening and ring-closing events. rsc.orgrsc.org This cascade ultimately furnishes dihydrophenazine derivatives, which are of significant interest for their applications in electronic and photonic materials. rsc.org The phenanthrene (B1679779) moiety of the parent molecule would be incorporated into the final polycyclic aromatic framework of the resulting dihydrophenazine.
Analysis of (3+2) Pathways Leading to Nitrogen-Containing Heterocycles.rsc.org
While this compound exists as the more stable trans-isomer, azobenzenes can undergo photoisomerization to the cis-form upon irradiation with UV light. nih.govnih.gov Should this occur, an alternative reaction pathway with arynes becomes accessible.
When a benzyne is engaged by a cis-azobenzene, the reaction proceeds through a net (3+2) cycloaddition. rsc.orgrsc.org This pathway bypasses the [2+2] adduct and subsequent rearrangements seen with the trans-isomer. Instead, it leads directly to the formation of products featuring an N-aminocarbazole skeleton. rsc.org This highlights an orthogonal reactivity that can be potentially accessed by external stimuli like light.
Intramolecular Cyclization and Annulation Reactions
Beyond its intermolecular reactions, the structure of this compound is amenable to intramolecular cyclization reactions, providing routes to other complex polycyclic nitrogen heterocycles. These reactions typically involve the formation of a new bond between the phenanthrene and phenyl rings.
Formation of Polycyclic Nitrogen Heterocycles (e.g., Dihydrophenazines, Benzo[c]cinnolines).rsc.orgacs.org
Dihydrophenazines : As detailed in the previous section, phenanthrene-annulated dihydrophenazines are the expected products from the intermolecular reaction of this compound with aryne intermediates. rsc.org The synthesis of a stable phenanthrene-based dihydrophenazine has been reported, which can be oxidized to a dicationic state, demonstrating the electronic versatility of these systems. nih.gov
Benzo[c]cinnolines : The synthesis of benzo[c]cinnolines from azobenzene precursors via intramolecular cyclization is a well-established transformation. nih.govrsc.org These reactions can be promoted by various methods, including copper(II) or electrochemical oxidation. acs.orgnih.gov This process typically requires the two aryl groups of the azobenzene to be positioned for cyclization, which often involves the less stable cis-isomer. The cyclization effectively fuses the phenyl and phenanthrenyl groups, creating a rigid, planar polycyclic system.
| Product Heterocycle | Reaction Type | Typical Reagents/Conditions | Source |
|---|---|---|---|
| Dihydrophenazines | Intermolecular Cycloaddition | Aryne (Benzyne) precursor, thermal conditions | rsc.orgrsc.org |
| Benzo[c]cinnolines | Intramolecular Annulation | Copper(II) salts or electrochemical oxidation; Photochemical irradiation | acs.orgnih.gov |
Mechanistic Elucidation of Cyclization Pathways
The mechanisms governing the formation of these polycyclic heterocycles are distinct and depend on the reaction conditions and type (intermolecular vs. intramolecular).
Dihydrophenazine Formation Mechanism : The pathway begins with the [2+2] cycloaddition of the trans-azo bond across the benzyne triple bond. This is followed by an electrocyclic ring-opening of the four-membered ring to form a zwitterionic intermediate, which then undergoes an intramolecular electrophilic attack on one of the aryl rings, followed by rearomatization to yield the final dihydrophenazine product. rsc.org
Benzo[c]cinnoline (B3424390) Formation Mechanism : When promoted by oxidation, the mechanism is proposed to involve a single-electron transfer (SET) from the azobenzene to the oxidant (e.g., copper(II)). acs.org This generates a radical cation intermediate. A subsequent intramolecular cyclization via nucleophilic addition of one aryl ring onto the other, followed by a second SET and deprotonation, leads to the formation of the benzo[c]cinnolinium salt. acs.org Alternatively, photochemical cyclization proceeds through the excited state of the cis-isomer, which undergoes an intramolecular electrophilic aromatic substitution, followed by oxidation of the dihydro-intermediate to the fully aromatic benzo[c]cinnoline.
Photochemical Reactions Beyond Isomerization
While the reversible (E) to (Z) isomerization is a hallmark of azobenzene derivatives, the photochemistry of this compound is not limited to this process. The presence of the extended π-system of the phenanthrene moiety introduces alternative photochemical pathways, primarily photocyclization and photooxidation. These reactions lead to the formation of new, stable chemical entities and represent irreversible transformations of the parent molecule.
Upon irradiation with ultraviolet (UV) light, typically in a degassed solvent to prevent competing photooxidation, this compound can undergo an intramolecular cyclization reaction. This process is analogous to the well-documented photocyclization of stilbenes to phenanthrenes. researchgate.netgnest.org In the case of this specific azo compound, the reaction is expected to yield a benzo[c]cinnoline derivative.
The proposed mechanism for this photocyclodehydrogenation reaction involves several steps:
Photoisomerization : The initial step is the photochemical conversion of the stable (E)-isomer to the (Z)-isomer. Only the (Z)-conformation possesses the necessary proximity of the phenanthrene and phenyl rings for cyclization to occur.
Electrocyclization : The (Z)-isomer, upon absorbing another photon or from the same excited state, undergoes a 6π-electrocyclization. This step forms a transient dihydrogenated intermediate.
Oxidation (Dehydrogenation) : The dihydro intermediate is then oxidized to the stable aromatic product. This step requires an oxidizing agent. In many experimental setups, this is achieved by introducing a mild oxidant like iodine or by the presence of dissolved oxygen. gnest.org The oxidation step drives the reaction towards the final product by preventing the reverse electrocyclic ring-opening of the unstable intermediate.
The final product of this reaction sequence is a polycyclic aromatic aza-heterocycle. The specific isomer formed would depend on the position of the initial azo linkage on the phenanthrene ring.
Table 1: Hypothetical Products of Photocyclization of this compound
| Reactant | Key Reaction Type | Oxidizing Agent | Major Product |
| This compound | Photocyclodehydrogenation | O₂ or I₂ | Benzo[c]phenanthro[2,3-h]cinnoline |
This table is illustrative and based on established photochemical principles of related aryl azo compounds.
The phenanthrene core of this compound is susceptible to photooxidation, a common fate for polycyclic aromatic hydrocarbons (PAHs) upon exposure to light and oxygen. nih.gov This process is generally mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is generated by energy transfer from the excited state of the azo compound (or other photosensitizers present) to molecular oxygen (³O₂). rsc.orgbohrium.com
The mechanism of photooxidation can be complex, leading to a variety of products. For the phenanthrene moiety, the most common photooxidation pathway involves a [4+2] cycloaddition of singlet oxygen across the 9,10-positions of the phenanthrene ring, which is the most electron-rich region. This leads to the formation of an unstable endoperoxide. This intermediate can then undergo further reactions to yield more stable oxidation products.
Key photooxidation products of phenanthrene and its derivatives include quinones and, upon further degradation, ring-opened products like diphenic acids. Therefore, it is anticipated that prolonged irradiation of this compound in the presence of air or oxygen would lead to the degradation of the phenanthrene unit.
Table 2: Plausible Photooxidation Products of the Phenanthrene Moiety
| Starting Moiety | Primary Oxidant | Key Intermediate | Major Stable Products |
| Phenanthrene | Singlet Oxygen (¹O₂) | Phenanthrene endoperoxide | Phenanthrene-9,10-dione (Phenanthraquinone) |
| Ring-opened products (e.g., Diphenic acid derivatives) |
This data is based on documented photooxidation pathways for the parent phenanthrene molecule and is presented to illustrate the expected reactivity.
Computational and Theoretical Investigations of E 1 Phenanthren 2 Yl 2 Phenyldiazene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For a compound like (E)-1-(phenanthren-2-yl)-2-phenyldiazene, these calculations would provide insights into its stability, reactivity, and optical properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating molecular stability and the energy required for electronic excitation.
In a hypothetical study of this compound, the HOMO would likely be distributed across the electron-rich phenanthrene (B1679779) and azo-group π-systems, while the LUMO would also be located on the delocalized π-system. A smaller HOMO-LUMO gap generally suggests higher reactivity and the ability to absorb light at longer wavelengths. Computational studies on other large aromatic azo dyes have successfully calculated these values, often showing gaps in the range typical for organic semiconductors. nih.govppor.az For instance, DFT calculations on a related phenanthroimidazole derivative predicted a moderate energy gap of 4.088 eV. ppor.az
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range (eV) | Description |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.5 to -3.0 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 2.5 to 4.5 | Energy difference, indicating chemical reactivity and excitation energy. |
Note: This table is illustrative and not based on published data for the specific compound.
Excited State Calculations and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excited states of molecules. nih.gov This analysis would predict the molecule's absorption spectrum (UV-Vis), identifying the wavelengths of light it absorbs most strongly. These absorptions typically correspond to transitions from the ground state to various excited states, such as the n→π* and π→π* transitions characteristic of azo compounds. Such calculations would be essential for understanding its potential use as a photoswitch or dye.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
DFT is a widely used computational method to determine the most stable three-dimensional structure of a molecule (geometry optimization). researchgate.net For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. It would confirm the planarity of the phenanthrene and phenyl rings and the trans configuration around the N=N double bond, which is characteristic of the more stable (E)-isomer of azo compounds. nih.gov The total energy calculated for the optimized structure is a measure of the molecule's stability.
Molecular Dynamics Simulations of Photo- and Thermal Isomerization Processes
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a virtual window into dynamic processes. researchgate.net For this compound, non-adiabatic molecular dynamics (NAMD) would be employed to simulate the photoisomerization from the stable E form to the less stable Z form upon light absorption. chemrxiv.org These simulations can elucidate the specific rotational or inversional pathways the molecule follows during isomerization and the timescale on which these events occur. Similarly, MD can be used to study the reverse thermal isomerization from the Z back to the E form.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can map out the energy landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This is crucial for understanding reaction mechanisms and kinetics. For a molecule like this compound, this could involve modeling its synthesis, degradation, or its participation in other chemical transformations. Techniques like DFT can locate the geometric structure of transition states and calculate the activation energy barrier, which determines the reaction rate.
Prediction of Spectroscopic Signatures for Isomer Identification
Computational chemistry can predict various types of spectra that are used for chemical identification. By calculating properties like nuclear magnetic shielding (for NMR), vibrational frequencies (for IR and Raman), and electronic transitions (for UV-Vis), a theoretical spectrum can be generated for both the (E) and (Z) isomers. These predicted spectra would be invaluable for experimentalists, allowing them to confirm the identity of their synthesized compounds and to distinguish between the two isomers, which would have distinct spectroscopic fingerprints.
Advanced Functional Material Applications Incorporating E 1 Phenanthren 2 Yl 2 Phenyldiazene Scaffolds
Design of Photoresponsive Materials and Molecular Switches
The fundamental principle behind the use of the (E)-1-(phenanthren-2-yl)-2-phenyldiazene scaffold in photoresponsive materials is the E/Z isomerization of the diazene (B1210634) bond. This light-induced transformation acts as a molecular switch, allowing for remote, non-invasive control over material properties at the nanoscale. The more stable, planar E-isomer can be converted to the less stable, bent Z-isomer, typically with UV light, while visible light or thermal relaxation can reverse the process. This reversible switching is the cornerstone for designing materials that can change their structure, function, and properties on demand.
Incorporating the this compound scaffold into polymeric matrices or liquid crystal (LC) phases allows the nanoscale molecular motion of the switch to be translated into a macroscopic material response.
Polymeric Matrices: When embedded as a side chain or main chain component in a polymer, the photoisomerization of the azobenzene (B91143) unit can induce significant conformational changes in the polymer backbone. The transition from the elongated E-isomer to the bulky Z-isomer creates free volume, altering properties such as viscosity, permeability, and mechanical strength. This principle is used to create photo-actuators, shape-memory polymers, and systems for controlled release.
Liquid Crystals: In liquid crystalline materials, the orientation of the constituent molecules is highly ordered. Doping an LC with a photoswitchable guest like this compound can disrupt this order. nih.gov The linear E-isomer aligns with the LC director, but upon isomerization to the bent Z-form, it acts as an impurity, causing a local or even bulk phase transition from an ordered (e.g., nematic) to a disordered (isotropic) state. nih.gov This effect can be used to modulate the optical properties of the material, enabling applications in optical shutters, displays, and diffractive elements. The phenanthrene (B1679779) group, with its rigid and anisotropic shape, can enhance the interaction with the LC host, potentially leading to more efficient and stable switching behavior. researchgate.net
| Property | E-isomer (trans) | Z-isomer (cis) | Consequence in Materials |
| Geometry | Elongated, planar | Bent, non-planar | Induces mechanical stress/strain in polymers |
| Dipole Moment | Low (near zero) | Higher | Changes in polarity and solubility |
| Alignment in LC | Acts as mesogen | Acts as defect | Isothermal phase transitions |
| Thermodynamic Stability | More stable | Less stable | Reversible switching capability |
Photoresponsive thin films containing the this compound scaffold can be fabricated using techniques like spin-coating, drop-casting, or vapor deposition. These films offer the ability to control surface properties with light. Upon irradiation, the collective isomerization of the azobenzene units can induce changes in surface topography, wettability, and adhesion. For instance, a surface can be switched from hydrophobic to hydrophilic, which is useful for creating microfluidic devices and self-cleaning surfaces.
Characterization of these films is crucial to understanding their behavior.
UV-Vis Spectroscopy: This technique is used to monitor the E-Z isomerization by observing changes in the absorption spectrum. The E-isomer typically has a strong π-π* absorption band in the UV region, which decreases upon conversion to the Z-isomer, accompanied by an increase in the n-π* band at longer wavelengths.
Atomic Force Microscopy (AFM): AFM is employed to visualize light-induced changes in the surface morphology of the thin film, revealing phenomena such as mass migration and the formation of surface relief gratings.
Contact Angle Goniometry: This measures changes in surface wettability by determining the contact angle of a liquid droplet on the film's surface before and after irradiation.
Supramolecular Assemblies and Self-Assembled Architectures
The phenanthrene moiety of the scaffold plays a critical role in directing the formation of ordered supramolecular structures. Its large, planar, and electron-rich nature promotes non-covalent interactions, particularly π-π stacking and hydrophobic interactions, which are key drivers for self-assembly in solution and on surfaces. nih.gov
In the context of supramolecular chemistry, molecules like this compound can act as guests that bind within the cavities of larger host molecules, such as cyclodextrins, calixarenes, or metallacages. nih.gov The formation of these host-guest complexes is driven by a combination of forces including hydrophobic effects, van der Waals forces, and π-π interactions. nih.gov
The photoswitchable nature of the azobenzene unit adds a layer of dynamic control to these systems. The different shapes and polarities of the E and Z isomers lead to different binding affinities with the host. This allows for the photo-controlled association and dissociation of the complex, which can be used to design smart drug delivery systems where the release of a therapeutic agent is triggered by light. nih.gov The phenanthrene unit can enhance binding affinity due to its strong stacking interactions with aromatic hosts. mdpi.comresearchgate.net
| Isomer | Host Binding Affinity | Application Example |
| E-isomer | Stronger (fits well in cavity) | Encapsulation and protection of guest |
| Z-isomer | Weaker (steric hindrance) | Light-triggered release of guest |
Self-Assembled Monolayers (SAMs): By functionalizing the phenyl ring of the scaffold with a suitable anchor group (e.g., a thiol), the molecule can form highly ordered, single-molecule-thick layers on substrates like gold or silicon dioxide. oaepublish.comnih.gov Within the SAM, the molecules align due to intermolecular π-π stacking of the phenanthrene and phenyl groups. The orientation and packing density of these SAMs can be controlled by varying the molecular design. researchgate.net The key advantage is that the light-induced E-Z isomerization can reversibly alter the SAM's properties, such as its thickness, dielectric constant, and surface energy. This enables the creation of photoswitchable electronic devices and sensors. researchgate.netnih.gov
Self-Assembled Nanostructures: In solution, amphiphilic derivatives of the this compound scaffold can self-assemble into various nanostructures like micelles, vesicles, or nanofibers. The hydrophobic phenanthrene core drives the aggregation process to minimize contact with the aqueous environment. nih.gov The resulting nanostructures can exhibit interesting properties, such as acting as light-harvesting antennas, where energy absorbed by the phenanthrene units is transferred to an acceptor molecule. nih.gov The photoisomerization of the azobenzene unit can be used to trigger the assembly or disassembly of these nanostructures, providing a mechanism for creating photoresponsive nanomaterials.
Future Research Directions and Emerging Paradigms for Phenanthrenyl Azo Compounds
Development of Highly Efficient and Selective Synthetic Strategies for Complex Derivatives
The future of phenanthrenyl azo compounds hinges on the ability to synthesize a diverse range of derivatives with precisely controlled functionalities. While foundational methods for creating phenanthrene (B1679779) structures and azo linkages exist, the next generation of research will need to focus on developing highly efficient and selective synthetic strategies. Current approaches often involve multi-step processes that can be time-consuming and result in modest yields. researchgate.netrsc.orgnih.gov
Future synthetic endeavors should prioritize:
Late-stage functionalization: Developing methods to introduce various substituents onto the phenanthrene and phenyl rings at a late stage in the synthesis. This would allow for the rapid generation of a library of compounds with diverse electronic and steric properties from a common precursor.
Regioselective synthesis: Gaining precise control over the position of substituents is crucial for fine-tuning the photophysical properties of the molecule. researchgate.net Novel catalytic systems and directing groups will be instrumental in achieving high regioselectivity.
Scalable and sustainable methods: As these compounds move from laboratory curiosities to functional materials, the development of scalable and environmentally friendly synthetic routes will be paramount. This includes exploring photocatalytic methods and reducing the reliance on hazardous reagents. rsc.org
A key challenge lies in the synthesis of unsymmetrical phenanthrenes, which can be addressed through innovative photochemical rearrangements of diarylethenes. rsc.org The development of a robust synthetic toolbox will be the bedrock upon which all other future research in this area is built.
Exploration of Ultrafast Spectroscopic Techniques for Real-time Isomerization Dynamics
Understanding the intricate dance of atoms during the photoisomerization of phenanthrenyl azo compounds requires looking at incredibly short timescales. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for mapping the real-time dynamics of these molecular switches. researchgate.netresearchgate.netnih.govustc.edu.cnrsc.orgrsc.orgnih.gov While the photophysics of phenanthrene itself and various azo dyes have been studied, the specific dynamics of phenanthrene-azo conjugates remain largely unexplored. researchgate.netrsc.orgrsc.org
Future research in this area will likely focus on:
Mapping the excited-state landscape: Elucidating the complete photocycle, from initial excitation to the final isomeric state, including the identification of transient intermediates and conical intersections that govern the isomerization pathway. rsc.org
Solvent and environmental effects: Investigating how the surrounding environment, including solvent polarity and viscosity, influences the isomerization quantum yields and rates. ustc.edu.cn
Substituent effects: Systematically studying how different functional groups on the phenanthrene and phenyl rings alter the excited-state lifetimes and isomerization mechanisms. This knowledge is critical for the rational design of molecules with desired switching properties. rsc.org
By combining experimental ultrafast spectroscopy with high-level quantum chemical calculations, a comprehensive understanding of the structure-dynamics relationship in these photoswitches can be achieved. rsc.orgnih.gov
Integration into Multicomponent Systems for Synergistic Functionalities
The true potential of phenanthrenyl azo compounds will be realized when they are integrated into larger, multicomponent systems where their photoswitching ability can modulate the properties of the entire assembly. This includes their incorporation into polymers, supramolecular structures, and hybrid materials. usm.eduresearchgate.netnih.govrsc.orgresearchgate.net
Emerging paradigms in this domain include:
Photoresponsive polymers and gels: By incorporating phenanthrenyl azo units as cross-linkers or side-chains in polymers, materials with light-controllable mechanical properties, solubility, and shape can be developed. usm.edursc.org
Supramolecular assemblies: The distinct shapes and electronic properties of the E and Z isomers can be used to direct the self-assembly and disassembly of supramolecular structures, leading to photoresponsive host-guest systems and smart materials. researchgate.netnih.govrsc.org
Hybrid organic-inorganic materials: Interfacing phenanthrenyl azo compounds with nanoparticles or semiconductor materials could lead to hybrid systems with unique optoelectronic properties and applications in sensing and photocatalysis.
The design of these multicomponent systems will require a deep understanding of the intermolecular interactions at play and how they are affected by the photoisomerization of the azo unit.
Investigation of Photophysical Properties in Confined Environments and at Interfaces
The behavior of photoswitchable molecules can be dramatically altered when they are confined to nanoscale environments or anchored to surfaces. Studying phenanthrenyl azo compounds in such constrained systems is a crucial step towards their application in solid-state devices and at biological interfaces.
Future research should explore:
Surface-grafted monolayers: Investigating the switching behavior of these molecules when tethered to surfaces, which is relevant for the development of photoswitchable electronic devices and smart surfaces with tunable wettability or adhesion.
Inclusion in nanoporous materials: Encapsulating phenanthrenyl azo compounds within the pores of materials like metal-organic frameworks (MOFs) or zeolites could lead to enhanced photostability and unique switching characteristics due to steric constraints. nih.gov
Behavior at liquid-liquid or liquid-air interfaces: Understanding how these molecules orient and switch at interfaces is important for applications in areas like phase-transfer catalysis and the development of photoresponsive emulsions.
These studies will provide fundamental insights into how intermolecular forces and spatial confinement can be used to control the photophysical properties of these advanced molecules.
Computational Design and Rational Engineering of Next-Generation Photoswitchable Materials
Advances in computational chemistry provide an invaluable tool for the rational design of new photoswitchable molecules with tailored properties, potentially accelerating the discovery process and reducing synthetic efforts. rsc.orgnih.govkyoto-u.ac.jpnih.gov
Key areas for future computational work on phenanthrenyl azo compounds include:
High-throughput screening: Employing density functional theory (DFT) and time-dependent DFT (TD-DFT) to screen virtual libraries of derivatives to identify candidates with optimized absorption spectra, quantum yields, and thermal stability of the Z-isomer. rsc.orgnih.gov
Modeling excited-state dynamics: Using nonadiabatic dynamics simulations to model the isomerization process and gain a deeper understanding of the factors that control the switching efficiency. nih.gov
Predicting properties in complex environments: Developing and applying multiscale modeling techniques to predict the behavior of these molecules in multicomponent systems and at interfaces. kyoto-u.ac.jp
A synergistic approach, where computational predictions guide synthetic efforts and experimental results provide feedback for refining theoretical models, will be the most effective strategy for developing next-generation photoswitchable materials.
Advanced Applications in Optoelectronic and Bio-Related Fields (Excluding Clinical/Dosage)
The unique properties of phenanthrenyl azo compounds make them attractive candidates for a range of advanced applications beyond traditional dyes. researchgate.netgoogle.comencyclopedia.pub
Future research is expected to explore their potential in:
Optoelectronics: The high thermal stability and distinct electronic properties of the phenanthrene unit suggest that these compounds could be used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and optical data storage. researchgate.netresearchgate.netgoogle.com The ability to switch between two states with different conductivities or emission properties is particularly appealing for these applications.
Photopharmacology: The reversible isomerization of phenanthrenyl azo compounds could be harnessed to control the activity of biologically active molecules with high spatiotemporal precision. nih.govnih.govresearchgate.net By attaching a phenanthrenyl azo photoswitch to a drug molecule, its therapeutic effect could be turned on and off with light, potentially leading to more targeted therapies with fewer side effects.
Bioimaging and Sensing: The fluorescence of the phenanthrene moiety can be modulated by the isomerization of the azo group, opening up possibilities for the development of novel fluorescent probes for bioimaging and sensing applications. researchgate.netnih.govcore.ac.uknih.gov These probes could be designed to report on specific biological events or the presence of particular analytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
